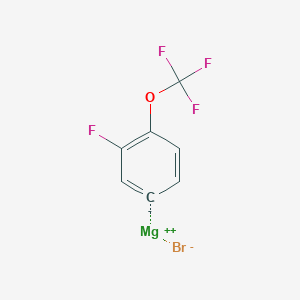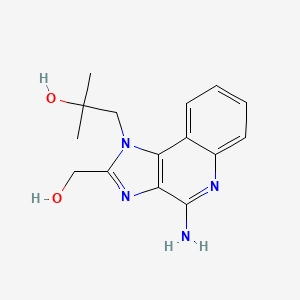
O-Desethyl Resiquimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desethyl Resiquimod is a derivative of Resiquimod, an imidazoquinoline compound known for its immune response-modifying properties. It has shown significant antiviral and antitumor activities and is used in various scientific research applications, particularly in immunology and oncology .
Chemical Reactions Analysis
O-Desethyl Resiquimod undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
O-Desethyl Resiquimod has a wide range of scientific research applications:
Mechanism of Action
O-Desethyl Resiquimod exerts its effects primarily through its action on toll-like receptors 7 and 8. By binding to these receptors, it induces the production of cytokines, including alpha interferon, which play a crucial role in the immune response. This activation leads to the stimulation of various immune cells, enhancing the body’s ability to fight infections and tumors .
Comparison with Similar Compounds
O-Desethyl Resiquimod is similar to other imidazoquinoline compounds, such as:
Resiquimod: The parent compound, known for its immune-modulating properties.
Gardiquimod: A synthetic compound with similar immune-stimulating properties.
What sets this compound apart is its specific structural modifications, which may result in different biological activities and therapeutic potentials .
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-[4-amino-2-(hydroxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,21)8-19-11(7-20)18-12-13(19)9-5-3-4-6-10(9)17-14(12)16/h3-6,20-21H,7-8H2,1-2H3,(H2,16,17) |
InChI Key |
VLKIKVURNOPTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C(=NC2=C1C3=CC=CC=C3N=C2N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


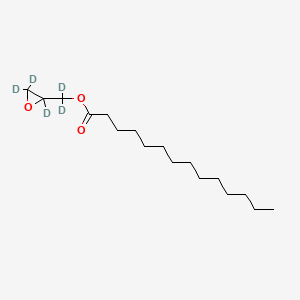

![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
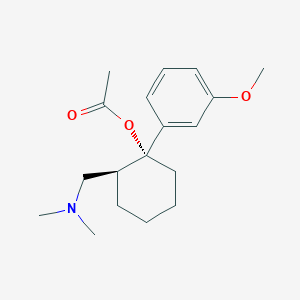
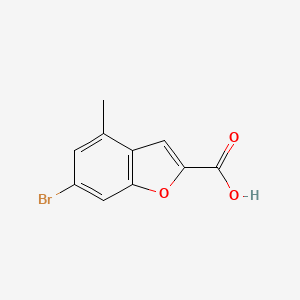
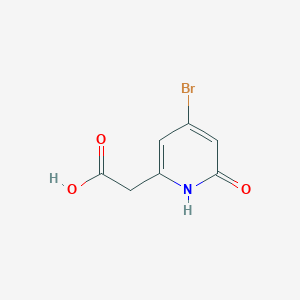
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
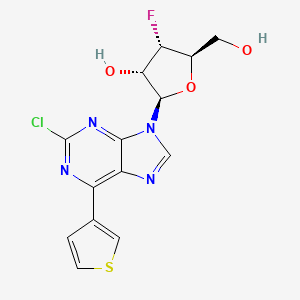
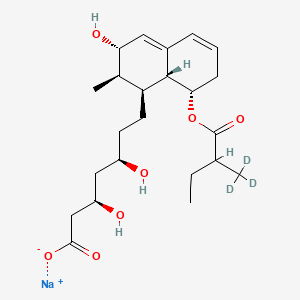
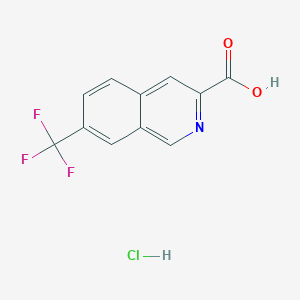
![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
